
3-Chloro-2,2,4,4-tetramethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,2,4,4-tetramethylpentane is an organic compound with the molecular formula C₉H₁₉Cl It is a chlorinated derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a chlorine atom attached to the third carbon in the pentane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2,4,4-tetramethylpentane typically involves the chlorination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using chlorine gas in the presence of light, which initiates the free radical chlorination process. The reaction conditions include:
Temperature: Room temperature or slightly elevated temperatures.
Catalyst: Ultraviolet light or a radical initiator such as benzoyl peroxide.
Solvent: Often conducted in the absence of a solvent, but inert solvents like carbon tetrachloride can be used.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and exposure to light.
Safety measures: Proper ventilation and handling protocols to manage chlorine gas and prevent unwanted side reactions.
化学反応の分析
Types of Reactions
3-Chloro-2,2,4,4-tetramethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile.
Elimination: Formation of 2,2,4,4-tetramethylpent-2-ene.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of 2,2,4,4-tetramethylpentane.
科学的研究の応用
3-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2,2,4,4-tetramethylpentane involves its reactivity due to the presence of the chlorine atom. The chlorine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethylpentane: The parent hydrocarbon without the chlorine atom.
3-Bromo-2,2,4,4-tetramethylpentane: A brominated analog with similar reactivity.
3-Iodo-2,2,4,4-tetramethylpentane: An iodinated analog with higher reactivity due to the larger atomic radius of iodine.
Uniqueness
3-Chloro-2,2,4,4-tetramethylpentane is unique due to its specific reactivity profile, which is influenced by the chlorine atom. This makes it a valuable compound for targeted chemical transformations and applications in various fields.
特性
CAS番号 |
29728-48-1 |
|---|---|
分子式 |
C9H19Cl |
分子量 |
162.70 g/mol |
IUPAC名 |
3-chloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |
InChIキー |
WRASWDISMFYAIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


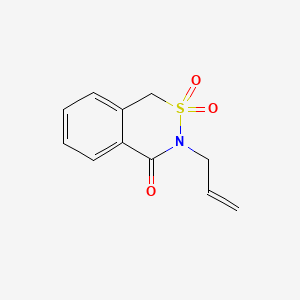
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

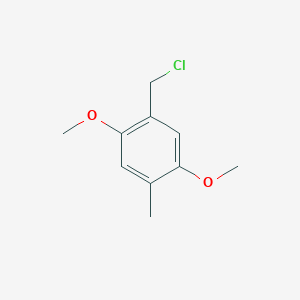
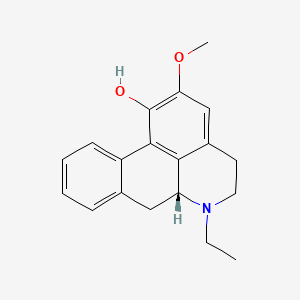
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
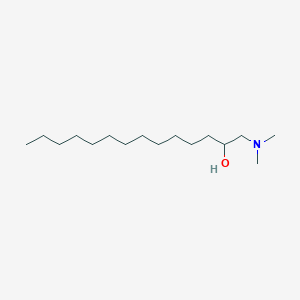
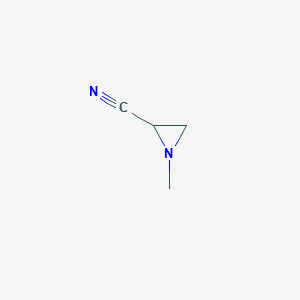
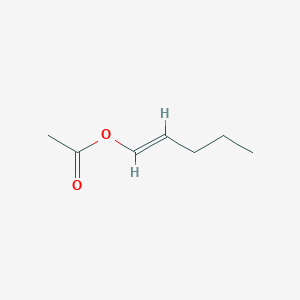
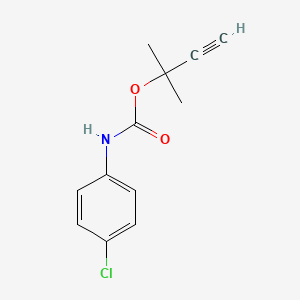
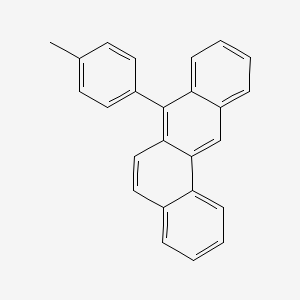
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
